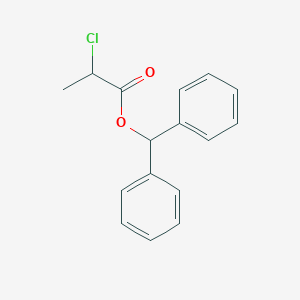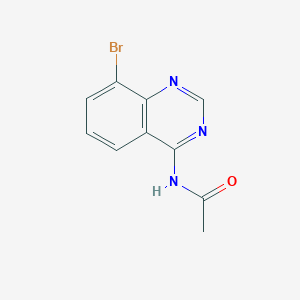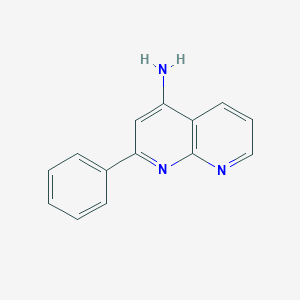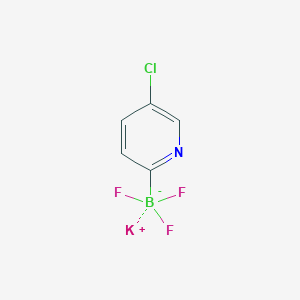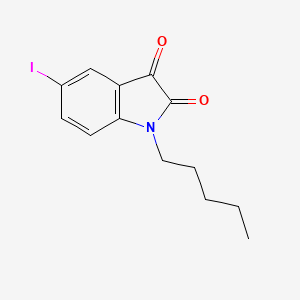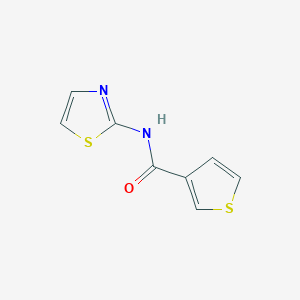
N-(thiazol-2-yl)thiophene-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(thiazol-2-yl)thiophene-3-carboxamide is a heterocyclic compound that integrates both thiazole and thiophene moieties. Thiazole is a five-membered ring containing both sulfur and nitrogen atoms, while thiophene is a sulfur-containing aromatic ring. The combination of these two heterocycles in a single molecule imparts unique chemical and biological properties, making it a compound of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(thiazol-2-yl)thiophene-3-carboxamide typically involves the formation of the thiazole ring followed by its attachment to the thiophene moiety. One common method is the Hantzsch thiazole synthesis, which involves the cyclization of α-haloketones with thiourea. The resulting thiazole derivative can then be coupled with thiophene-3-carboxylic acid using standard amide bond formation techniques, such as the use of coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of purification techniques such as crystallization and chromatography to ensure high purity of the final product.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atoms in the thiazole and thiophene rings. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reduction reactions can occur at the carbonyl group of the carboxamide, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions are possible at various positions on the thiazole and thiophene rings. For example, halogenation can be achieved using reagents like bromine or chlorine.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Bromine, chlorine, various nucleophiles.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced amide derivatives.
Substitution: Halogenated derivatives, substituted thiazole and thiophene compounds.
Scientific Research Applications
N-(thiazol-2-yl)thiophene-3-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anticancer agent due to its ability to interact with biological targets.
Industry: Utilized in the development of materials with specific electronic properties, such as organic semiconductors.
Mechanism of Action
The mechanism of action of N-(thiazol-2-yl)thiophene-3-carboxamide varies depending on its application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. For example, its antimicrobial activity could be due to the inhibition of bacterial enzyme systems, while its anticancer properties might involve the induction of apoptosis in cancer cells through interaction with cellular signaling pathways.
Comparison with Similar Compounds
Thiazole derivatives: Compounds like sulfathiazole and ritonavir share the thiazole moiety and exhibit antimicrobial and antiviral activities.
Thiophene derivatives: Compounds such as thiophene-2-carboxamide and thiophene-3-carboxamide are structurally similar and used in various chemical and biological applications.
Uniqueness: N-(thiazol-2-yl)thiophene-3-carboxamide is unique due to the combination of thiazole and thiophene rings, which imparts distinct chemical reactivity and biological activity. This dual heterocyclic structure allows for versatile applications in multiple scientific fields, distinguishing it from compounds containing only one of these moieties.
Properties
Molecular Formula |
C8H6N2OS2 |
|---|---|
Molecular Weight |
210.3 g/mol |
IUPAC Name |
N-(1,3-thiazol-2-yl)thiophene-3-carboxamide |
InChI |
InChI=1S/C8H6N2OS2/c11-7(6-1-3-12-5-6)10-8-9-2-4-13-8/h1-5H,(H,9,10,11) |
InChI Key |
CZAYQDKALAQONM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC=C1C(=O)NC2=NC=CS2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


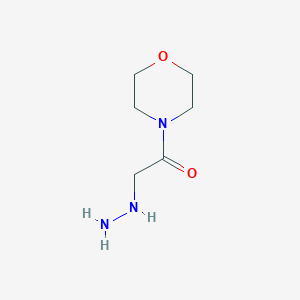
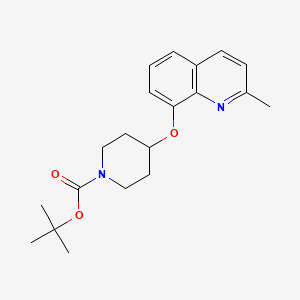
![1-[(4-Bromophenyl)methyl]-4,6-dimethyl-5-nitroindole](/img/structure/B13874823.png)
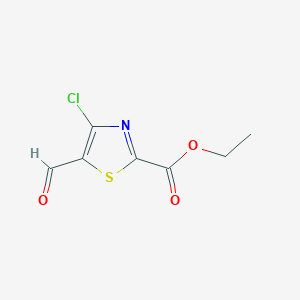


![2-Ethynyl-1-{[2-(trimethylsilyl)ethoxy]methyl}-1H-imidazole](/img/structure/B13874851.png)
![N-[2-(7-hydroxy-2-oxochromen-4-yl)ethyl]-N-prop-2-enylcarbamate](/img/structure/B13874863.png)

